molecular formula C5H10N2O B2666790 (S)-4-(Aminomethyl)pyrrolidin-2-one CAS No. 1292289-46-3

(S)-4-(Aminomethyl)pyrrolidin-2-one

Cat. No.: B2666790
CAS No.: 1292289-46-3
M. Wt: 114.148
InChI Key: TXFBWVRKVAEOPA-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-(Aminomethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.148. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(aminomethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFBWVRKVAEOPA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of S 4 Aminomethyl Pyrrolidin 2 One

Enantioselective Synthesis Strategies for (S)-4-(Aminomethyl)pyrrolidin-2-one

The creation of the single (S)-enantiomer of 4-(aminomethyl)pyrrolidin-2-one (B32541) is the focal point of numerous synthetic endeavors. These strategies can be broadly categorized into three main approaches: leveraging the chiral pool, employing asymmetric catalysis, and resolving racemic mixtures.

Asymmetric Catalysis in Pyrrolidinone Ring Formation

Asymmetric catalysis introduces chirality through the use of a chiral catalyst, which directs the formation of one enantiomer over the other. This approach is highly sought after for its efficiency and potential for high enantioselectivity.

Recent advancements in organocatalysis have provided powerful tools for the asymmetric synthesis of substituted pyrrolidines. mdpi.comresearchgate.net Chiral organocatalysts, such as those derived from proline, can effectively control the stereochemical outcome of reactions forming the pyrrolidinone ring. mdpi.com For instance, the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, catalyzed by diarylprolinol silyl (B83357) ethers, can generate key chiral intermediates for pyrrolidinone synthesis with excellent enantioselectivity. researchgate.net

Transition-metal catalysis, particularly with rhodium complexes, has also been instrumental in the asymmetric synthesis of pyrrolidine (B122466) derivatives. nih.govdntb.gov.ua Rhodium(II) catalysts, for example, can facilitate enantioselective formal [3+2] cycloadditions to construct the pyrrolidine ring with high levels of enantioinduction. nih.gov Asymmetric hydrogenation is another powerful technique, where a chiral phosphine (B1218219) ligand coordinated to a rhodium center can direct the stereoselective reduction of a prochiral precursor to yield the desired chiral pyrrolidinone.

A notable development is the use of dynamic kinetic resolution (DKR) in conjunction with asymmetric catalysis. In this process, a racemic starting material is subjected to a reaction where one enantiomer reacts faster under the influence of a chiral catalyst, while the slower-reacting enantiomer is continuously racemized. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product.

Resolution Techniques for Enantiomeric Purity

Resolution techniques are employed to separate a racemic mixture of 4-(aminomethyl)pyrrolidin-2-one into its individual enantiomers. This can be achieved through the formation of diastereomeric salts or by enzymatic kinetic resolution.

Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. youtube.compbworks.comlibretexts.orgnih.gov These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pbworks.com For example, reacting a racemic amine with the naturally occurring (R,R)-tartaric acid will produce a mixture of (S)-amine-(R,R)-tartrate and (R)-amine-(R,R)-tartrate salts. Due to their different crystalline structures, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its isolation. The desired enantiomer of the amine can then be liberated from the salt by treatment with a base. youtube.com

Resolving AgentPrincipleKey Steps
(+)-Tartaric AcidFormation of diastereomeric salts with different solubilities.1. Reaction of racemic amine with (+)-tartaric acid. 2. Fractional crystallization to separate the less soluble diastereomeric salt. 3. Liberation of the enantiopure amine from the salt.
Di-p-toluoyl-D-tartaric acidSimilar to tartaric acid, forms diastereomeric salts that can be separated by crystallization.1. Salt formation with the racemic base. 2. Selective crystallization of one diastereomer. 3. Acid/base treatment to recover the resolved amine.

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective alternative for obtaining enantiopure compounds. mdpi.comnih.gov Lipases are a class of enzymes commonly used for the kinetic resolution of racemic amines or their precursors. nih.govwhiterose.ac.ukmdpi.com In a typical lipase-catalyzed kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated and unreacted amines can then be separated. For instance, Candida antarctica lipase (B570770) B (Novozym 435) is a versatile biocatalyst that has been successfully employed in the resolution of various chiral amines and alcohols. nih.gov

EnzymeReaction TypeSubstrate
Lipase (e.g., from Candida antarctica)Kinetic Resolution (Acylation)Racemic 4-(aminomethyl)pyrrolidin-2-one or a precursor alcohol
ω-TransaminaseDynamic Kinetic ResolutionA suitable keto-precursor

Novel Synthetic Routes and Methodological Advancements in this compound Preparation

The quest for more efficient, sustainable, and scalable syntheses of this compound continues to drive innovation in synthetic organic chemistry.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and their intermediates. mdpi.comresearchgate.net This involves the use of renewable starting materials, environmentally benign solvents, and catalytic methods to improve atom economy and reduce waste. mdpi.comlibretexts.org

Biocatalysis is a cornerstone of green chemistry, and the use of enzymes like transaminases in dynamic kinetic resolutions represents a significant advancement. durham.ac.uk These enzymatic processes often occur in aqueous media under mild conditions, offering a sustainable alternative to traditional chemical methods. The development of synthetic routes starting from renewable feedstocks is another key aspect of green chemistry.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of fine chemicals and active pharmaceutical ingredients. durham.ac.ukrsc.orgnih.govmdpi.comworktribe.com This approach involves pumping reagents through a series of interconnected reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The small reactor volumes enhance safety, particularly when dealing with hazardous reagents or exothermic reactions. Furthermore, in-line purification and analysis can be integrated into the flow system, enabling a streamlined and automated process. While specific applications to the synthesis of this compound are still emerging, the continuous-flow synthesis of related chiral amines and lactams has been successfully demonstrated, highlighting the potential of this technology for the efficient and scalable production of this important chiral building block. durham.ac.ukrsc.orgworktribe.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. While a specific, detailed protocol for the direct microwave-assisted synthesis of this compound is not extensively documented in dedicated studies, the general principles of microwave chemistry have been applied to the synthesis of related pyrrolidine and pyrrolidinone derivatives. For instance, microwave irradiation has been effectively used in the cyclization steps to form the pyrrolidinone ring and in the functionalization of the pyrrolidine core. These methods often lead to significantly reduced reaction times compared to conventional heating. The synthesis of various substituted pyrrolidinones under microwave conditions typically involves the cyclization of precursor amino acids or the reaction of succinimide (B58015) derivatives with aldehydes. nih.gov

Chemical Transformations and Functionalization of this compound

The presence of two distinct nitrogen nucleophiles—the lactam nitrogen and the primary amine of the aminomethyl group—allows for a range of selective chemical transformations.

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidinone ring and the primary amine can both undergo N-alkylation and N-acylation. Selective functionalization can be achieved by employing appropriate protecting group strategies. For instance, the more nucleophilic primary amine can be selectively acylated or alkylated after protecting the lactam nitrogen, or vice-versa.

N-Alkylation: The N-alkylation of the pyrrolidinone nitrogen introduces substituents that can significantly modulate the compound's properties. While specific examples for this compound are not abundant in readily available literature, general methods for the N-alkylation of pyrrolidinones involve the use of a base such as sodium hydride (NaH) to deprotonate the lactam, followed by reaction with an alkyl halide. mdpi.com For related pyrrolidinone structures, both N- and O-alkylation can be competing processes, with the regioselectivity influenced by the choice of base and solvent. nih.gov

N-Acylation: Acylation of the primary amino group is a common transformation. This can be achieved using various acylating agents such as acid chlorides or anhydrides under basic conditions. For example, the acylation of the aminomethyl group can be a key step in the synthesis of more complex molecules where this group serves as a linker.

Reagent/CatalystReaction TypeReference
Alkyl Halides/BaseN-Alkylation mdpi.com
Acid Chlorides/AnhydridesN-AcylationGeneral Knowledge

Modifications at the Aminomethyl Group

The primary amine of the aminomethyl group is a key site for a variety of chemical modifications beyond simple alkylation and acylation. These transformations are crucial for introducing diverse functionalities and for building more complex molecular architectures.

Reactions at this position can include:

Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications are fundamental in the development of new chemical entities, for example, in the synthesis of organocatalysts where the aminomethyl group is functionalized to create a hydrogen-bonding domain. nih.gov

Derivatization for Conjugate Formation

The primary amine of this compound makes it an excellent candidate for derivatization to form conjugates with other molecules, such as proteins, peptides, or fluorescent labels. The nucleophilic nature of the primary amine allows for efficient reaction with various electrophilic functionalities.

Common conjugation strategies that can be applied to this molecule include:

Amide bond formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., EDC, HOBt).

Reaction with N-hydroxysuccinimide (NHS) esters: A widely used method for labeling with biotin, fluorophores, or for attachment to surfaces.

Formation of Schiff bases and subsequent reduction: Reaction with aldehydes to form an imine, which can then be reduced to a stable secondary amine linker.

These derivatization reactions are critical in the fields of chemical biology and drug delivery.

Pyrrolidinone Ring Modifications

Modifications of the pyrrolidinone ring itself can lead to a diverse range of new structures. While starting directly from this compound presents challenges due to the existing stereocenter and functional groups, general strategies for pyrrolidinone ring modification can be considered.

One significant transformation is the ring-opening of the lactam. This can be achieved under either acidic or basic conditions, typically through hydrolysis, to yield the corresponding γ-amino acid derivative. More recently, photoredox catalysis in combination with a Lewis acid has been shown to enable the selective C–N bond cleavage in unstrained pyrrolidines, providing access to ring-opened products under mild conditions. nih.gov Such reactions can be a gateway to further synthetic manipulations.

Precursor Analysis and Synthetic Intermediate Studies for this compound

The stereoselective synthesis of this compound typically relies on the use of chiral precursors from the chiral pool. A common and logical starting material is the naturally occurring amino acid L-proline or its derivatives. nih.govmdpi.com The inherent chirality of L-proline is carried through the synthetic sequence to establish the desired (S)-stereochemistry at the C4 position.

A plausible synthetic route starting from a chiral precursor could involve the following key steps:

Modification of a chiral starting material: For instance, starting from a derivative of L-glutamic acid or another suitable chiral building block.

Introduction of the aminomethyl precursor: This might involve the conversion of a carboxylic acid or ester group at the C4 position into a nitrile, azide, or phthalimide (B116566) group, which can then be reduced to the primary amine. For example, the synthesis of related 4-(aminomethyl)-1-aryl-2-pyrrolidinones has been described in a six-step sequence. nih.gov

Cyclization: Formation of the pyrrolidinone ring is a crucial step, often achieved through intramolecular cyclization of a γ-amino acid derivative or its ester.

An alternative approach involves the use of chiral catalysts to induce stereoselectivity in the synthesis of the pyrrolidinone ring from achiral precursors. rsc.org For instance, organocatalyzed tandem reactions have been employed for the synthesis of chiral trisubstituted pyrrolidines. rsc.org

A study on the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives highlights a multi-stage synthesis starting from itaconic acid and substituted benzylamines to form the pyrrolidinone ring, followed by a series of transformations to introduce the aminomethyl group. uran.ua Although this specific example yields a racemic mixture or requires resolution, it illustrates the types of intermediates involved, such as 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua

Stereocontrol in Precursor Synthesis

The establishment of the desired stereochemistry at the C4 position of the pyrrolidin-2-one ring is a critical aspect of the synthesis of this compound. Various strategies have been developed to achieve high levels of stereocontrol in the synthesis of its precursors, primarily focusing on substrate control, chiral auxiliaries, and catalytic asymmetric methods.

A common and effective approach involves the use of precursors from the "chiral pool," such as (S)-proline and its derivatives. nih.gov These readily available and optically pure starting materials provide a pre-existing stereocenter that can direct the formation of new stereocenters. For instance, (S)-proline can be elaborated through a series of reactions to introduce the required functional group at the C4 position while retaining the original stereochemistry. nih.gov Similarly, trans-4-hydroxy-L-proline serves as a versatile starting material, where the hydroxyl group can be manipulated or used to direct subsequent transformations stereoselectively. mdpi.com

Diastereoselective synthesis represents another powerful strategy. This approach often involves the reaction of an achiral or racemic substrate with a chiral reagent or catalyst to generate diastereomeric products that can be separated. For example, the intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides, promoted by copper(II), has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity (dr >20:1). While not directly yielding the target molecule, this methodology demonstrates the principle of achieving high stereocontrol in pyrrolidine ring formation, which can be adapted for the synthesis of 4-substituted precursors.

Organocatalysis has emerged as a particularly effective tool for the enantioselective synthesis of chiral pyrrolidines. nih.gov Chiral organocatalysts, such as those derived from proline, can activate substrates in a stereocontrolled manner. For instance, the conjugate addition of aldehydes to nitro-olefins, catalyzed by a chiral prolinamide, can generate highly functionalized pyrrolidine precursors with excellent enantioselectivity. The optimization of these catalysts, including the introduction of specific functional groups to enhance hydrogen bonding or steric hindrance, is crucial for achieving high levels of stereocontrol. nih.gov

The following table summarizes various approaches to stereocontrolled precursor synthesis relevant to 4-substituted pyrrolidin-2-ones.

Method Precursor/Substrate Chiral Source/Catalyst Key Transformation Stereoselectivity Reference
Chiral Pool(S)-Proline(S)-ProlineFunctional group manipulationHigh (retention of stereochemistry) nih.gov
Chiral Pooltrans-4-Hydroxy-L-prolinetrans-4-Hydroxy-L-prolineDerivatization of hydroxyl groupHigh (retention of stereochemistry) mdpi.com
Diastereoselective Synthesisα-Substituted 4-pentenyl sulfonamideSubstrate control (chiral substituent)Copper-promoted intramolecular aminooxygenationHigh (dr >20:1 for 2,5-cis)
OrganocatalysisAldehyde and Nitro-olefinChiral ProlinamideAsymmetric Michael AdditionHigh (up to >99% ee) nih.gov
BiocatalysisN-substituted pyrrolidin-2-oneSphingomonas sp. HXN-200Regio- and stereoselective hydroxylationHigh (up to >99.9% ee) nih.gov

Optimization of Key Intermediate Transformations

Once a chiral precursor with the correct stereochemistry at the C4 position has been synthesized, several key transformations are necessary to arrive at the final target molecule, this compound. The optimization of these steps is critical to ensure high yields and to prevent racemization or other side reactions. Two particularly important transformations are the formation of the lactam ring and the conversion of a C4 functional group into the aminomethyl moiety.

The cyclization of a linear precursor to form the pyrrolidin-2-one (lactam) ring is a fundamental step. The efficiency of this intramolecular reaction can be influenced by various factors, including the choice of coupling agents, reaction temperature, and concentration. For instance, the reductive amination of a keto-acid precursor followed by spontaneous or catalyzed lactamization is a common strategy. Optimization of this process often involves screening different reducing agents and reaction conditions to maximize the yield of the desired lactam.

The conversion of a functional group at the C4 position into the aminomethyl group is another critical transformation. A common precursor strategy involves the introduction of a cyano or azido (B1232118) group, which can then be reduced to the primary amine. The choice of reducing agent and reaction conditions is paramount to achieve a clean and high-yielding conversion without affecting the stereocenter or other functional groups in the molecule.

For example, the reduction of a nitrile group to a primary amine can be achieved through catalytic hydrogenation using various catalysts such as Raney nickel or palladium on carbon (Pd/C), or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). The optimization of this reduction would involve screening different catalysts, hydrogen pressures, temperatures, and solvents to find the conditions that provide the highest yield and purity of this compound or its protected form.

The following table provides a representative example of how the optimization of a key reduction step might be approached, in this case, the catalytic hydrogenation of a nitrile precursor. While this specific data is illustrative for a related transformation, a similar systematic approach would be employed for the synthesis of this compound.

Entry Catalyst Solvent Temperature (°C) Pressure (bar) Yield (%)
1Raney NiMethanol/Ammonia255085
210% Pd/CEthanol251078
35% Rh/Al₂O₃Acetic Acid502092
4Raney CoIsopropanol (B130326)/Ammonia8010095
5LiAlH₄Tetrahydrofuran0 to 25N/A90

Advanced Spectroscopic and Structural Elucidation of S 4 Aminomethyl Pyrrolidin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (S)-4-(aminomethyl)pyrrolidin-2-one and its analogs in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are crucial for determining conformation and stereochemistry. mdpi.comnih.govwalisongo.ac.id

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is employed to unravel the complex structure of these molecules. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govresearchgate.net It is instrumental in tracing the proton networks within the pyrrolidinone ring and the aminomethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons to which they are attached. nih.govuvic.ca This provides an unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.netrsc.org This is crucial for determining the stereochemistry and preferred conformation of the molecule by observing through-space interactions between different parts of the molecule. mdpi.com

A study on hydroxylamine (B1172632) derivatives of pyrrolidine (B122466), which are precursors to aminomethyl analogs, utilized NOESY to determine the C-2 configuration. A strong interaction observed between H-2 and H-4 confirmed the S-configuration. nih.gov

The following table summarizes the key 2D NMR correlations that would be expected for this compound.

Proton (¹H) COSY Correlations HSQC Correlation (¹³C) HMBC Correlations (¹³C) NOESY Correlations
H at C3H at C4, H' at C3C3C2, C4, C5H at C4, H at C5
H at C4H at C3, H at C5, H on CH₂ of aminomethylC4C2, C3, C5, CH₂ of aminomethylH at C3, H at C5, H on CH₂ of aminomethyl
H at C5H at C4, H' at C5C5C2, C3, C4H at C3, H at C4
H on CH₂ of aminomethylH at C4, H on NH₂CH₂ of aminomethylC3, C4, C5H at C4, H on NH₂
H on NH₂H on CH₂ of aminomethyl-CH₂ of aminomethyl, C4H on CH₂ of aminomethyl

Chiral Shift Reagent Studies

To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs), also known as chiral solvating agents (CSAs), are utilized in NMR spectroscopy. libretexts.orgacs.org These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. libretexts.org These complexes have distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers present. libretexts.orgacs.org

Lanthanide-based chiral shift reagents, such as derivatives of europium or praseodymium, are often employed. acs.org The interaction between the CSR and the amine or amide groups of the pyrrolidinone derivative leads to differential chemical shift changes (Δδ) for the protons of the R and S enantiomers. By integrating the signals of the resolved peaks, the enantiomeric excess (ee) can be accurately determined. acs.orgnih.gov For example, a study on pyrovalerone analogs used ¹H-NMR to determine diastereomeric purity, where the methyl protons of the two diastereomeric salts appeared at different chemical shifts. nih.gov Similarly, the enantiomeric purity of various chiral amines has been successfully determined using CSAs like (R)-1,1'-bi-2-naphthol, which induces separation of the NMR signals of the enantiomers. libretexts.orgnih.gov

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an indispensable tool for probing the mechanistic pathways of reactions involving this compound and for analyzing its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.com This precision allows for the determination of the elemental composition of ions, which is crucial for identifying transient and low-concentration intermediates in a reaction mixture. nih.gov By analyzing samples at different time points during a reaction, HRMS can help to piece together the sequence of events in a reaction mechanism. For instance, in the synthesis of derivatives of this compound, HRMS can be used to detect and confirm the masses of key intermediates, providing evidence for the proposed reaction pathway. asianpubs.orgarabjchem.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.orgnih.gov In an MS/MS experiment, a precursor ion of a specific mass-to-charge ratio (m/z) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. nationalmaglab.orguab.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.

For pyrrolidinone derivatives, the fragmentation pathways often involve characteristic losses. researchgate.netnih.gov Common fragmentation pathways for related α-pyrrolidinophenone cathinones include the loss of the pyrrolidine ring (a neutral loss of 71 Da) to form an alkylphenone cation. researchgate.netwvu.edu Another observed pathway for some lactams is the loss of carbon monoxide (CO) from the N-protonated precursor ion. nih.gov The fragmentation of N-ethyl-2-pyrrolidinone shows a prominent ion corresponding to the loss of ethylene (B1197577) (C₂H₄). nih.gov Analysis of these fragmentation patterns provides valuable structural information and can help differentiate between isomers. researchgate.netwvu.edu

The table below outlines potential fragmentation pathways for this compound under ESI-MS/MS conditions.

Precursor Ion [M+H]⁺ m/z Proposed Fragment Ion Neutral Loss m/z of Fragment
C₅H₁₁N₂O⁺115.0866[M+H - NH₃]⁺NH₃98.0599
[M+H - CO]⁺CO87.0866
[M+H - CH₂NH₂]⁺CH₂NH₂84.0444
[M+H - H₂O - C₂H₄]⁺H₂O, C₂H₄69.0495

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. This technique can be applied to crystals of this compound itself, or more commonly, to its derivatives or complexes with other molecules, such as metals. researchgate.netresearchgate.net

The resulting crystal structure reveals bond lengths, bond angles, and torsional angles, offering an unambiguous determination of the molecule's absolute configuration and preferred solid-state conformation. mdpi.com For example, the crystal structure of a complex containing a derivative, N-(methylsalicylidene)-(S)-(2-pyrrolidinylmethyl)amine, showed a solid solution of two diastereomers that differed in the conformation of the five-membered pyrrolidine ring. researchgate.net Similarly, the crystal structures of platinum(II) and nickel(II) complexes with chiral 2-(aminomethyl)pyrrolidine-based ligands have been determined, confirming the coordination geometry and the stereochemistry of the ligands. researchgate.net The crystal structure of human lysosomal alpha-galactosidase A in complex with a derivative, (2R,3R,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)pyrrolidine-3,4-diol, has also been elucidated, providing insight into its binding interactions. rcsb.org

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. nih.govspringernature.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice.

For a chiral, enantiomerically pure compound such as this compound, SC-XRD can definitively confirm the "S" configuration at the C4 chiral center. This is typically achieved through the analysis of anomalous dispersion effects, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. springernature.com

While specific crystallographic data for the parent compound this compound is not detailed in the surveyed literature, studies on its derivatives illustrate the power of the technique. For instance, an X-ray diffraction experiment on N-(methylsalicylidene)-(S)-(2-pyrrolidinylmethyl)amine dioxovanadium(V) monohydrate, a complex derived from a related chiral pyrrolidine, successfully elucidated its structure. researchgate.net The study revealed that the crystal was a solid solution of two diastereomers, differing in the conformation of the five-membered pyrrolidine ring and the absolute configuration of the chiral center. researchgate.net Such analyses provide critical insights into the conformational flexibility and stereochemical integrity of the pyrrolidine ring system.

Table 1: Representative Crystallographic Data for a Dioxovanadium(V) Complex Derived from (S)-(+)-2-(aminomethyl)pyrrolidine researchgate.net
ParameterValue
Crystal SystemTriclinic
Space GroupP–1
a (Å)11.349(2)
b (Å)13.385(3)
c (Å)13.644(2)
α (°)90.377(2)
β (°)93.772(2)
γ (°)109.239(2)
Volume (ų)1951.8(6)
Z2

Co-crystallization Studies with Biological Targets

Co-crystallization is a powerful technique used to understand the interactions between a molecule of interest, such as this compound, and its biological target, which is typically a protein or nucleic acid. This method involves forming a single crystal that contains both the molecule and its target in a specific stoichiometric ratio. nih.gov Subsequent analysis of this co-crystal by X-ray diffraction can reveal the precise binding mode, orientation, and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) at the atomic level.

The primary challenge is often the crystallization process itself, as many small molecules and biological macromolecules are difficult to crystallize. d-nb.info Co-crystallization strategies can sometimes facilitate crystal formation where individual components fail to crystallize. d-nb.info For a compound like this compound, which may be developed as a ligand for a specific enzyme or receptor, obtaining a co-crystal structure would be a critical step in structure-based drug design. It allows for the rational optimization of the ligand's structure to enhance binding affinity and selectivity. nih.gov

While the principles of co-crystallization are well-established, specific published studies detailing the co-crystallization of this compound with a biological target were not identified in the reviewed literature. However, this remains a key prospective method for elucidating its mechanism of action should a biological target be confirmed.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present in a molecule. dokumen.pub These methods probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies, providing a unique "fingerprint" of the molecule. illinois.edu

In complex systems, such as biological matrices or reaction mixtures, these techniques can monitor the chemical environment and interactions of this compound. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light. illinois.edu A key distinction is their selection rules: IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in polarizability. illinois.edu This often makes them complementary, as vibrations that are strong in Raman may be weak in IR, and vice versa.

For this compound, the key functional groups—a secondary amide (lactam), a primary amine, and methylene (B1212753) groups—give rise to distinct vibrational bands. Analysis of related pyrrolidine and amide structures allows for the assignment of these characteristic frequencies. dtic.milmdpi.comresearchgate.net

Amide Group (Lactam): The C=O stretching vibration is one of the most intense and characteristic bands in the IR spectrum, typically appearing in the 1650-1700 cm⁻¹ region for a five-membered lactam ring. The N-H stretch of the lactam is expected around 3200-3300 cm⁻¹, while the N-H bending mode appears near 1550 cm⁻¹.

Aminomethyl Group: The primary amine (-NH₂) exhibits symmetric and asymmetric N-H stretching vibrations, typically seen as a doublet in the 3300-3500 cm⁻¹ range. The NH₂ scissoring (bending) vibration occurs around 1600 cm⁻¹. researchgate.net

Aliphatic C-H Bonds: The CH₂ groups of the pyrrolidine ring show symmetric and asymmetric stretching vibrations between 2850 and 2960 cm⁻¹. conferenceworld.in

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
Primary Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Lactam (-NH-C=O)N-H Stretch3200 - 3300Medium
Alkyl (-CH₂-)C-H Asymmetric & Symmetric Stretch2850 - 2960Medium-Strong
Lactam (-NH-C=O)C=O Stretch (Amide I)1650 - 1700Strong
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium-Variable
Lactam (-NH-C=O)N-H Bend (Amide II)1510 - 1570Medium

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. uconn.edu Because this compound is a chiral molecule, it is optically active and will produce a characteristic CD spectrum. This technique is particularly valuable for confirming the absolute configuration of a chiral compound in solution and for studying its conformation.

The CD signal arises from chromophores (light-absorbing groups) that are located in a chiral environment. In this compound, the primary chromophore is the amide group within the five-membered lactam ring. The n → π* and π → π* electronic transitions of this amide will give rise to CD signals, typically in the far-UV region (around 190-240 nm). uconn.edu The sign and magnitude of these signals (known as Cotton effects) are directly dependent on the absolute configuration of the C4 stereocenter and the conformation of the pyrrolidinone ring.

Therefore, the CD spectrum provides a unique spectral signature for the (S)-enantiomer, which would be an exact mirror image of the spectrum for its (R)-enantiomer. This makes CD spectroscopy a powerful and non-destructive method for:

Confirming Enantiomeric Identity: Verifying that a sample consists of the intended (S)-enantiomer.

Assessing Enantiomeric Purity: Quantifying the enantiomeric excess in a sample.

Studying Conformation: Analyzing changes in the CD spectrum as a function of solvent, pH, or temperature to gain insights into the molecule's conformational dynamics in solution. mdpi.com

Monitoring Binding Interactions: Observing changes in the CD spectrum upon interaction with a biological target, which can provide information about conformational changes in either the ligand or the target. nih.gov

Biological Interactions and Mechanistic Research of S 4 Aminomethyl Pyrrolidin 2 One and Its Analogues Pre Clinical Focus

Investigation of Molecular Targets and Ligand Binding

The interaction of (S)-4-(aminomethyl)pyrrolidin-2-one and its derivatives with various biological macromolecules is a key area of investigation. These studies aim to identify specific molecular targets, such as receptors and enzymes, and to characterize the binding affinity and mode of interaction.

Receptor Binding Assays (e.g., neurotransmitter receptors)

Analogues of this compound have been extensively studied for their affinity towards various neurotransmitter receptors, highlighting their potential in neurology and psychiatry.

Notably, derivatives where the pyrrolidine (B122466) ring is incorporated into larger structures have shown significant binding to dopamine (B1211576) and serotonin (B10506) receptors. For instance, studies on 1H-pyrrolo[3,2-c]quinoline derivatives functionalized with (R)-2-(aminomethyl)pyrrolidine have identified compounds with high affinity for the human 5-HT₆ receptor. nih.gov One such derivative maintained this affinity when an ethyl chain was added to the basic nitrogen center. nih.gov Modifications of the pyrrolidine ring in eticlopride-based structures have also been shown to impact binding affinities at D₂ and D₃ dopamine receptors. nih.gov

Furthermore, analogues have been developed as ligands for GABA-A receptors. A thiazolidine (B150603) analogue incorporating the pyrrolidine structure displayed high affinity for the GABA-A receptor with a Kᵢ value of 63.0 ± 8.2 nM. sigmaaldrich.com In silico molecular docking studies of nebracetam (B40111), an analogue of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, predict that these molecules form stable complexes with acetylcholine (B1216132) receptors, suggesting a role in modulating cholinergic neurotransmission. uran.uaresearchgate.net

Analogue ClassReceptor TargetKey FindingsReference
1H-Pyrrolo[3,2-c]quinoline-aminomethyl-pyrrolidine derivatives5-HT₆ Receptor(R)-2-(aminomethyl)pyrrolidine derivatives showed high affinity (Kᵢ values in nanomolar range). nih.gov
Eticlopride-based pyrrolidine derivativesDopamine D₂/D₃ ReceptorsStructural modifications of the pyrrolidine ring were found to be detrimental to D₂/D₃ binding affinities. nih.gov
2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-thiazolidine analogueGABA-A ReceptorDisplayed high affinity with a Kᵢ value of 63.0 ± 8.2 nM. sigmaaldrich.com
Nebracetam analogues (4-(aminomethyl)-1-benzylpyrrolidine-2-one)Acetylcholine ReceptorsMolecular docking predicts stable complex formation, indicating potential modulation of cholinergic pathways. uran.uaresearchgate.net

Enzyme Inhibition/Activation Studies

The pyrrolidine core is a prominent feature in many enzyme inhibitors. Analogues of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.

A novel class of amino(methyl) pyrrolidine-based sulfonamides was designed as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. uran.ua These scaffolds were found to fit into the S1 and S4 pockets of the enzyme, with the most potent compound in the series exhibiting an IC₅₀ of 5.5 nM. uran.ua

The aminomethyl-pyridine scaffold, a related structure, has been investigated for the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov A systematic study revealed that 5-aminomethyl-pyridines were potent DPP-4 inhibitors, with one derivative showing an IC₅₀ of 10 nM and excellent selectivity over the related enzyme DPP-8. nih.gov

Additionally, aminomethyl derivatives have been evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. These compounds demonstrated significant inhibition, with Kᵢ values in the nanomolar range for both isoforms. nih.gov

Analogue ClassEnzyme TargetInhibition DataReference
Amino(methyl) pyrrolidine-based sulfonamidesFactor Xa (FXa)IC₅₀ = 5.5 nM uran.ua
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amideDipeptidyl Peptidase-4 (DPP-4)IC₅₀ = 10 nM nih.gov
5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amideDipeptidyl Peptidase-8 (DPP-8)IC₅₀ = 6600 nM nih.gov
Aminomethyl derivatives of mercaptobenzothiazoleHuman Carbonic Anhydrase I (hCA I)Kᵢ = 58–157 nM nih.gov
Aminomethyl derivatives of mercaptobenzothiazoleHuman Carbonic Anhydrase II (hCA II)Kᵢ = 81–215 nM nih.gov
(R)-pyrrolidin-2-yl-boronic acid-based ligandsFibroblast Activation Protein (FAP)IC₅₀ = 0.41–78.1 nM preprints.org

Protein-Ligand Interaction Analysis (e.g., SPR, ITC)

Understanding the precise molecular interactions between a ligand and its protein target is fundamental for rational drug design. While extensive biophysical data using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for this compound itself are not widely available in the public domain, computational and structural studies on its analogues provide valuable insights.

Molecular docking studies on amino(methyl) pyrrolidine-based Factor Xa inhibitors suggest that the pyrrolidine core makes van der Waals contacts with the enzyme surface. The flexibility of the scaffold allows the two nitrogen atoms to anchor key groups into the S1 and S4 pockets of the enzyme, mimicking the binding of known inhibitors. uran.ua Similarly, docking studies of nebracetam analogues with acetylcholine receptors show that the molecules can form stable complexes within the orthosteric site and an allosteric modulation site. uran.uaresearchgate.net

Although not direct analogues, biophysical studies on other pyrrolidine-containing inhibitors offer relevant information. For example, SPR and ITC have been used to determine the dissociation constants (Kd) and thermodynamic profiles for macrocyclic inhibitors of the Keap1-Nrf2 protein-protein interaction that contain a proline (pyrrolidine-2-carboxylic acid) ring. nih.gov Likewise, the binding of boronic acid inhibitors, which can feature a pyrrolidine ring, to arginase has been characterized by ITC and SPR, revealing high-affinity interactions. mdpi.com These studies underscore the utility of biophysical methods in quantifying the binding events of pyrrolidine-based scaffolds.

Cellular Level Research and In Vitro Efficacy in Disease Models

The biological activity of this compound and its analogues has been further explored in various cell-based assays to assess their efficacy in models of disease, as well as their general cytotoxicity.

Cell Line-Based Assays (e.g., neuroprotection, cytotoxicity studies)

The therapeutic potential of this chemical family has been evaluated in both neuroprotection and cancer cell line models.

Analogues of this compound have demonstrated neuroprotective properties. For example, a pyrrolidine derivative was shown to be neuroprotective in a hydroxydopamine-induced neurotoxicity model using the human neuroblastoma SH-SY5Y cell line. sigmaaldrich.com This aligns with the predicted nootropic and potential neuroprotective effects of the broader racetam class of compounds. uran.ua

In the context of oncology, sigma-2 receptor (σ₂R) ligands containing a pyrrolidine moiety have been investigated for their cytotoxic effects. The σ₂R is often overexpressed in cancer cells, making it an attractive therapeutic target. nih.gov One such pyrrolidine derivative exhibited potent antiproliferative effects against the osteosarcoma cell lines 143B and MOS-J, with IC₅₀ values of 0.89 µM and 0.71 µM, respectively. nih.gov In contrast, a study on novel 5-aminomethyl-pyridine DPP-4 inhibitors found that the derivatives showed no toxic effects on HeLa cells at a concentration of 10 µM. nih.gov

Analogue/DerivativeCell LineAssay TypeFindingReference
Pyrrolidine derivativeSH-SY5Y (Human neuroblastoma)Neuroprotection (hydroxydopamine-induced toxicity)Demonstrated neuroprotective activity. sigmaaldrich.com
(2S)-1-(4-ammoniobutyl)-2-(((5-((3,4-dichlorophenoxy)methyl)isoxazol-3-yl)oxy)methyl)pyrrolidin-1-ium chloride (σ₂R Ligand)143B (Osteosarcoma)CytotoxicityIC₅₀ = 0.89 µM nih.gov
(2S)-1-(4-ammoniobutyl)-2-(((5-((3,4-dichlorophenoxy)methyl)isoxazol-3-yl)oxy)methyl)pyrrolidin-1-ium chloride (σ₂R Ligand)MOS-J (Osteosarcoma)CytotoxicityIC₅₀ = 0.71 µM nih.gov
5-aminomethyl-pyridine derivativesHeLa (Cervical cancer)ToxicityNo toxic effect observed at 10 µM. nih.gov

Cellular Uptake and Distribution Studies

The ability of a compound to cross cell membranes and accumulate at its site of action is critical for its therapeutic efficacy. Research into the cellular uptake of this compound analogues is ongoing.

Studies on related structures provide insights into how the pyrrolidine scaffold may influence cellular penetration. For instance, a 2,6-dimethylpiperazine (B42777) derivative analogue of an imidazo[1,2-a]pyridine (B132010) GABA-A ligand was found to have high cell permeability, with a measured Pₑ of 16.8 ± 3.5 × 10⁻⁶ cm/s. sigmaaldrich.com Research on oxazolidinones, another class of compounds that can be functionalized with aminomethyl groups, has focused on deconvoluting structure-activity and structure-uptake relationships to understand how specific chemical motifs influence accumulation in bacteria. nih.gov

Furthermore, preclinical biodistribution studies using PET imaging have been conducted on radiolabeled analogues. A ⁶⁸Ga-labeled (R)-pyrrolidin-2-yl-boronic acid-based ligand designed to target Fibroblast Activation Protein (FAP) demonstrated clear tumor visualization in mice, with a tumor uptake of 10.1 ± 0.42 %ID/g and low background uptake in most normal organs. preprints.org Such studies are crucial for understanding the in vivo distribution and targeting capabilities of these compounds.

Gene Expression Modulation

The precise mechanisms of action of this compound and its analogues at the genetic level are still under investigation, but preclinical studies have begun to shed light on their influence on gene expression, particularly in the context of neurological disorders.

One of its analogues, levetiracetam (B1674943) , has been shown to modulate gene expression in the temporal lobe of rats in the amygdala-kindling model of epilepsy. This research identified several genes whose expression was altered by the kindling process and subsequently normalized by levetiracetam treatment. Notably, genes previously linked to epilepsy, such as neuropeptide Y (NPY), thyrotropin-releasing hormone (TRH), and glial fibrillary acidic protein (GFAP), were found to be upregulated by kindling and their expression was partially reversed by levetiracetam. nih.gov Further studies have confirmed these findings and identified additional novel genes affected by levetiracetam treatment. nih.gov

In a rat model of temporal lobe epilepsy induced by pilocarpine, levetiracetam treatment led to differential expression of 675 genes in the dentate gyrus, with 477 being downregulated and 198 upregulated. mdpi.comnih.gov Among these, 94 genes whose expression was altered by the epileptic state were modified by levetiracetam. mdpi.comnih.gov Specifically, levetiracetam reversed the increased expression of hepatocyte growth factor (Hgf) mRNA and decreased the expression of Efcab1, Adam8, Slc24a1, and Serpinb1a genes. mdpi.comnih.gov These findings suggest that levetiracetam may be involved in non-classical mechanisms related to calcium homeostasis and the regulation of the mTOR pathway. mdpi.comnih.gov In a separate study on a rat model of vascular dementia, the analogue nefiracetam (B1678012) was shown to influence gene expression in the hippocampus. jst.go.jp In models of Rett Syndrome, nefiracetam promoted the expression of genes involved in synaptic function, including those related to cholinergic, GABAergic, and glutamatergic signaling. nih.gov

Another analogue, brivaracetam (B1667798) , has also been investigated for its effects on gene expression. In a study using a mouse model of Alzheimer's disease (5XFAD), chronic administration of levetiracetam resulted in dose-dependent changes in gene expression in pathways consistent with alterations in brain metabolic uptake. frontiersin.org This suggests a link between the drug's impact on neural network activity and its modulation of gene expression. frontiersin.org

While direct studies on the gene expression modulation of this compound are limited, the research on its analogues provides a foundation for understanding its potential mechanisms.

In Vivo Studies in Animal Models (Mechanistic and Exploratory)

Behavioral Phenotyping in Pre-clinical Models

The behavioral effects of this compound analogues have been assessed in various preclinical models, often in conjunction with investigations into their therapeutic efficacy.

Levetiracetam is noted for inducing only minor behavioral alterations in both normal and amygdala-kindled rats, contributing to its high safety margin. nih.govbohrium.com In rodent models, levetiracetam has shown a wide separation between doses that produce behavioral side effects and those that provide seizure protection. bohrium.com In a mouse model of Alzheimer's disease, chronic levetiracetam treatment reversed behavioral abnormalities such as hyperactivity and disinhibition. pnas.org

Brivaracetam has also been evaluated for its behavioral profile. In a kainic acid-induced model of temporal lobe epilepsy in rats, brivaracetam-treated rats exhibited significantly less aggressive behavior compared to those treated with levetiracetam, while learning abilities were similar between the two groups. nih.gov Animal studies have generally indicated that brivaracetam does not worsen cognitive or behavioral performance in rodents. nih.govacmcasereport.org In fact, in a mouse model of Alzheimer's disease, brivaracetam was found to improve spatial memory. acmcasereport.org A study in corneal-kindled mice showed that a combination of brivaracetam and rufinamide (B1680269) improved phenotypical deficits such as anxiety, depression, and memory impairments. hep.com.cn

The table below provides a summary of the behavioral phenotyping findings for levetiracetam and brivaracetam in preclinical models.

CompoundAnimal ModelBehavioral Effects
Levetiracetam Normal and amygdala-kindled ratsMinor behavioral alterations, high safety margin. nih.govbohrium.com
Alzheimer's disease mouse modelReversal of hyperactivity and disinhibition. pnas.org
Brivaracetam Kainic acid-treated rats (temporal lobe epilepsy model)Less aggressive behavior compared to levetiracetam. nih.gov
Rodent modelsDid not worsen cognitive or behavioral performance. nih.govacmcasereport.org
Alzheimer's disease mouse modelImproved spatial memory. acmcasereport.org
Corneal-kindled miceCombination with rufinamide improved anxiety, depression, and memory. hep.com.cn

Biomarker Discovery and Validation

The search for biomarkers associated with the therapeutic effects of this compound and its analogues is an ongoing area of preclinical research. These biomarkers could help in understanding the drugs' mechanisms of action and in predicting treatment response.

In the context of epilepsy, preclinical studies with levetiracetam have pointed to several potential biomarkers. As mentioned in the gene expression section, the normalization of kindling-induced upregulation of genes like NPY, TRH, and GFAP by levetiracetam suggests these could serve as molecular biomarkers of drug response. nih.gov Furthermore, levetiracetam has been shown to prevent the upregulation of brain-derived neurotrophic factor (BDNF) and neuropeptide Y mRNAs in a rat kindling model. nih.gov In a lithium-pilocarpine model of seizures in rats, levetiracetam was found to normalize hippocampal levels of noradrenaline and dopamine, and reduce levels of prostaglandin (B15479496) E2 and myeloperoxidase, suggesting these neurochemicals could also be relevant biomarkers. plos.org

For brivaracetam , a study in corneal-kindled mice indicated that the combination therapy with rufinamide mitigated redox impairments, as shown by reduced malondialdehyde and acetylcholinesterase levels and increased glutathione (B108866) antioxidant activity in the brain. hep.com.cn These markers of oxidative stress could potentially be used to monitor the neuroprotective effects of the treatment. In a clinical trial context, there is an ongoing study investigating whether brivaracetam can improve plasma biomarkers of neurodegenerative diseases, such as the Abeta 42/Abeta 40 ratio and total tau levels, in patients with Alzheimer's disease. clinicaltrials.gov While this is a clinical study, the biomarkers being investigated are based on preclinical findings.

Metabolic Pathways and Biotransformation Studies in Pre-clinical Systems

In Vitro Hepatic Metabolism

In vitro studies using liver preparations are crucial for understanding the metabolic fate of new chemical entities. For this compound and its analogues, these studies have provided valuable insights into their biotransformation pathways.

Levetiracetam has been shown to have a low potential for metabolic drug interactions. In vitro studies using human liver microsomes demonstrated that neither levetiracetam nor its primary carboxylic acid metabolite had an inhibitory effect on a range of drug-metabolizing enzymes, including various cytochrome P450 (CYP) isoforms (CYP3A4, CYP2A6, CYP1A2, CYP2C19, CYP2E1, CYP2C9, CYP2D6), epoxide hydrolase, and UDP-glucuronyltransferases. nih.gov Furthermore, in primary cultures of rat hepatocytes, levetiracetam did not induce CYP enzymes. nih.gov This suggests that levetiracetam is unlikely to cause pharmacokinetic interactions through inhibition or induction of major metabolic pathways. nih.gov

Brivaracetam is primarily metabolized through two main pathways. sgul.ac.uk The major pathway is the hydrolysis of the amide group, which is mediated by hepatic and extra-hepatic amidases, forming a carboxylic acid metabolite. europa.eu The secondary pathway involves hydroxylation of the propyl side chain, which is primarily mediated by CYP2C19. sgul.ac.ukeuropa.eu In vitro studies have shown that brivaracetam exhibits little to no inhibition of CYP450 isoforms at therapeutic concentrations and does not induce CYP enzymes.

The table below summarizes the in vitro hepatic metabolism findings for levetiracetam and brivaracetam.

CompoundIn Vitro SystemKey Metabolic Findings
Levetiracetam Human liver microsomes, rat hepatocytesNo significant inhibition or induction of major drug-metabolizing enzymes (CYPs, UGTs, epoxide hydrolase). nih.gov
Brivaracetam Human liver microsomesPrimarily metabolized by amidase-mediated hydrolysis and secondarily by CYP2C19-mediated hydroxylation. sgul.ac.ukeuropa.eu Little to no inhibition or induction of CYP enzymes.

Metabolite Identification and Profiling

Preclinical research into the metabolic fate of analogues of this compound, namely levetiracetam and brivaracetam, reveals distinct metabolic pathways. These studies are crucial for understanding the biotransformation of this class of compounds.

Levetiracetam: Preclinical studies in mice, rats, rabbits, and dogs show that levetiracetam is poorly metabolized. tandfonline.com The primary metabolic route is the enzymatic hydrolysis of the acetamide (B32628) group, which results in an inactive carboxylic acid metabolite, known as ucb L057. tandfonline.comdrugbank.comfda.gov This single metabolite accounts for approximately 24% of an administered dose. drugbank.comfda.govnih.gov In vivo studies in rats identified other minor metabolic pathways, including oxidation at the 3 and 4 positions of the 2-oxopyrrolidine ring. tandfonline.com Furthermore, both the parent compound and its primary acid metabolite can undergo oxidation at the 5-position, leading to the opening of the pyrrolidinone ring. tandfonline.com However, these oxidative metabolites account for a very small fraction (less than 2.5%) of the dose. fda.govnih.gov There is no evidence of enantiomeric interconversion of levetiracetam to its R-enantiomer or of its major metabolite in preclinical models. fda.goveuropa.eu

Brivaracetam: Brivaracetam undergoes more extensive metabolism compared to levetiracetam, with over 90% of the dose being biotransformed into pharmacologically inactive metabolites. sgul.ac.ukresearchgate.net Preclinical and in vitro studies have identified three main metabolites. dovepress.comfrontiersin.org The principal metabolic pathway is the hydrolysis of the amide group, forming a carboxylic acid metabolite (BRV-AC). researchgate.netnih.govresearchgate.net A secondary pathway involves the hydroxylation of the n-propyl side chain, mediated by cytochrome P450 enzymes, to produce a hydroxy metabolite (BRV-OH). researchgate.netnih.gov These two initial metabolites can be further metabolized to a common hydroxy acid metabolite (BRV-OHAC). researchgate.netresearchgate.net In human studies, these three metabolites—acid, hydroxy, and hydroxy acid—account for the majority of the excreted dose. dovepress.com

The following table summarizes the key metabolites identified for levetiracetam and brivaracetam in preclinical studies.

Parent CompoundMetabolite IDMetabolic PathwayPharmacological Activity
Levetiracetam ucb L057 (Acid Metabolite)Hydrolysis of acetamide groupInactive drugbank.comfda.gov
Oxidized derivativesOxidation of pyrrolidinone ringNot specified
Brivaracetam BRV-AC (Acid Metabolite)Hydrolysis of amide groupInactive sgul.ac.uknih.gov
BRV-OH (Hydroxy Metabolite)Hydroxylation of n-propyl side chainInactive sgul.ac.uknih.gov
BRV-OHAC (Hydroxy Acid Metabolite)Hydroxylation of BRV-AC or Hydrolysis of BRV-OHInactive europa.eu

Enzyme Kinetics of Metabolic Transformations

The enzymatic processes responsible for the metabolism of levetiracetam and brivaracetam have been investigated in preclinical models, revealing key differences in their reliance on metabolic enzyme systems.

Levetiracetam: The metabolic pathway of levetiracetam is notably independent of the hepatic cytochrome P450 (CYP) enzyme system. drugbank.comnih.goveuropa.eu The primary transformation, the hydrolysis of the acetamide group to the inactive metabolite ucb L057, is carried out by an enzymatic process with a wide tissue distribution. tandfonline.com In vitro studies using rat tissue homogenates from the liver, kidney, lung, brain, and small intestine mucosa all demonstrated the capacity to produce this acid metabolite. tandfonline.combohrium.com This hydrolysis is mediated by amidases, likely located in the cytosol, and these enzymes are reported to be non-inducible. fda.gov For instance, pretreatment with phenobarbital (B1680315) in rats did not induce the enzyme system responsible for levetiracetam hydrolysis. tandfonline.com In vitro studies in human blood demonstrated that this hydrolysis follows Michaelis-Menten kinetics, with a Km of 435 µM and a Vmax of 129 pmol/min/ml of blood. nih.govresearchgate.net This reaction was inhibited by paraoxon, suggesting the involvement of type B esterases. drugbank.comnih.gov

Brivaracetam: In contrast to levetiracetam, the metabolism of brivaracetam involves both amidases and CYP enzymes. nih.gov The primary hydrolysis of the amide moiety to the carboxylic acid metabolite (BRV-AC) is mediated by hepatic and extra-hepatic amidases. dovepress.comnih.gov The secondary pathway, hydroxylation of the propyl side chain to form the hydroxy metabolite (BRV-OH), is primarily mediated by CYP2C19. frontiersin.orgnih.gov The subsequent conversion of the acid metabolite (BRV-AC) to the hydroxy acid metabolite (BRV-OHAC) is mediated by CYP2C9. dovepress.comresearchgate.netnih.gov In vitro studies using human liver microsomes and hepatocytes confirmed that gemfibrozil, a CYP2C9 inhibitor, potently inhibited the formation of BRV-OHAC, but had a negligible effect on the formation of BRV-OH, further distinguishing the specific CYP enzymes involved. researchgate.net

The table below details the enzymes involved in the metabolic transformations of levetiracetam and brivaracetam.

Parent CompoundMetabolic ReactionPrimary Enzyme(s) InvolvedEnzyme System
Levetiracetam HydrolysisAmidase / Esterase (Type B) drugbank.comNon-CYP dependent nih.gov
Brivaracetam HydrolysisAmidase dovepress.comnih.govNon-CYP dependent
Hydroxylation (of parent)CYP2C19 frontiersin.orgnih.govCytochrome P450
Hydroxylation (of acid metabolite)CYP2C9 researchgate.netnih.govCytochrome P450

Structure Activity Relationship Sar Studies of S 4 Aminomethyl Pyrrolidin 2 One Derivatives

Impact of N-Substitutions on Biological Activity Profiles

The nitrogen atom of the aminomethyl group in (S)-4-(aminomethyl)pyrrolidin-2-one derivatives is a common site for substitution, and the nature of this substituent can have a profound impact on the compound's biological activity.

In a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones designed as multi-target inhibitors for Alzheimer's disease, modifications to the basic nitrogen of the aminomethyl moiety significantly influenced their inhibitory potency against monoamine oxidase B (MAO B), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Homologation of the alkyl chain on the nitrogen from a methyl group to n-propyl and n-butyl groups led to a progressive decrease in MAO B inhibition. researchgate.net Conversely, introducing a terminal propargyl group resulted in a potent and selective MAO B inhibitor with improved AChE affinity compared to the parent compound. researchgate.net Furthermore, the incorporation of glycine-inspired terminal chains yielded potent MAO B inhibitors. researchgate.net

Similarly, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, N-substitution on a related (R)-2-(aminomethyl)pyrrolidine fragment affected affinity for the 5-HT₆ and D₃ receptors. While ethyl and isobutyl substituents maintained or were favorable for affinity, the introduction of a more polar 2-hydroxyethyl moiety was detrimental to the interaction with the 5-HT₆ receptor. redalyc.org

Studies on (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives as α-mannosidase inhibitors revealed that an aromatic ring, such as benzyl (B1604629) or thienyl, on the aminomethyl nitrogen is essential for good inhibitory activity. The potency was found to decrease significantly if the carbon chain separating the aromatic system from the aminomethyl substituent was longer than a single methylene (B1212753) group. researchgate.net

Table 1: Impact of N-Substitutions on Biological Activity

Core ScaffoldN-SubstituentTarget(s)Observed ActivityReference
4-Aminomethyl-7-benzyloxy-2H-chromen-2-onen-PropylMAO BReduced inhibitory potency researchgate.net
4-Aminomethyl-7-benzyloxy-2H-chromen-2-onen-ButylMAO BFurther reduced inhibitory potency researchgate.net
4-Aminomethyl-7-benzyloxy-2H-chromen-2-onePropargylMAO B, AChEPotent and selective MAO B inhibition, improved AChE affinity researchgate.net
1H-Pyrrolo[3,2-c]quinoline2-Hydroxyethyl5-HT₆RDecreased affinity redalyc.org
(2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diolBenzylα-MannosidaseEssential for good inhibitory activity researchgate.net
(2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diolLonger alkyl chain + Aromatic ringα-MannosidaseSignificantly decreased inhibitory activity researchgate.net

Role of the Aminomethyl Moiety in Ligand-Receptor Interactions

The aminomethyl moiety is a critical pharmacophoric element, playing a key role in how these ligands bind to their respective receptors. The primary or secondary amine of this group is typically protonated at physiological pH, allowing it to form crucial ionic interactions, or salt bridges, with acidic residues in the receptor's binding pocket.

For instance, in G-protein-coupled receptors (GPCRs), this basic moiety often interacts with a highly conserved aspartic acid residue (D3.32). redalyc.org This salt bridge formation is one of the strongest non-covalent interactions and is fundamental for anchoring the ligand in the binding site. redalyc.org Molecular dynamics simulations of 1H-pyrrolo[3,2-c]quinoline derivatives have shown that the geometry of the amine fragment influences the quality of the salt bridge formed with both the 5-HT₆ and D₃ receptors. redalyc.org

The spatial positioning of the aminomethyl group relative to other functionalities in the molecule is also paramount. In a study of aminomethyl-pyridines as dipeptidyl peptidase-4 (DPP-4) inhibitors, the distance between the primary amino group and an amide functionality was found to be of great importance for inhibitory activity. unesp.br Altering the position of the amide group relative to the aminomethyl group resulted in a loss of activity, highlighting the precise geometric requirements for effective ligand-receptor interaction. unesp.br

Pyrrolidinone Ring Substitutions and Conformational Effects

Modifications to the pyrrolidinone ring itself can significantly alter the conformational preferences of the molecule, thereby affecting its biological activity. Substitutions can introduce steric hindrance, alter electronic properties, and restrict the rotational freedom of the ring, locking it into a specific conformation that may be more or less favorable for receptor binding.

In the development of novel fluoroquinolone antibacterials, pyrrolidine (B122466) derivatives bearing an alkyloxime substituent at the 3-position and an aminomethyl group at the 4-position of the pyrrolidin-2-one ring were synthesized. scilit.comacs.org The introduction of the oxime moiety was shown to be advantageous, and these compounds displayed potent antimicrobial activity. scilit.comacs.org This demonstrates that the pyrrolidinone ring can be successfully substituted to modulate biological activity.

Furthermore, studies on conformationally restricted analogues of biologically active molecules have shown that constraining the flexibility of a molecule can lead to increased potency and selectivity. For instance, the synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones provides a rigid scaffold that can be used to probe the optimal conformation for receptor binding. researchgate.net The N-acyl functionality in substituted pyrrolidines can drive substituents at the 2- and 5-positions into a preferred axial orientation, thereby limiting the possible conformations of the ring. researchgate.net While the aminomethyl group in the title compound is at the 4-position, the principle remains that substitutions on the pyrrolidinone ring can have significant conformational effects that are crucial for biological activity.

Stereochemical Implications for Target Recognition and Selectivity

The stereochemistry of the chiral centers within the this compound scaffold is a critical determinant of biological activity. The precise three-dimensional arrangement of substituents dictates how the molecule fits into the chiral environment of a receptor's binding site.

The importance of stereochemistry is starkly illustrated by the antiepileptic drug Levetiracetam (B1674943) and its derivatives. Levetiracetam is the (S)-enantiomer, and structure-activity relationship studies have consistently shown that the (S)-configuration at the C4 position of the pyrrolidinone ring is essential for its pharmacological activity. redalyc.orgnih.gov The corresponding (R)-enantiomer is significantly less potent, indicating a high degree of stereospecificity for its target, the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). nih.gov This highlights that the specific spatial orientation of the side chain conferred by the (S)-stereocenter is crucial for effective binding.

This stereoselectivity is not limited to the pyrrolidinone ring itself. In derivatives of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol, which are potent α-mannosidase inhibitors, the stereochemistry of the entire molecule is designed to mimic that of α-D-mannosides. Their stereoisomers, which have a different configuration, are less effective inhibitors. researchgate.net Similarly, molecular docking studies on nebracetam (B40111) analogues, which are derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, have shown that the enantiomeric configuration influences the formation of stable complexes with acetylcholine (B1216132) receptors. researchgate.net

Table 2: Stereochemistry and Biological Activity

Compound/Derivative ClassStereochemistryBiological Target/ActivityKey FindingReference
Levetiracetam(S)-enantiomerSV2A / AnticonvulsantEssential for pharmacological activity. redalyc.orgnih.gov
Levetiracetam analogue(R)-enantiomerSV2A / AnticonvulsantSignificantly less potent than the (S)-enantiomer. nih.gov
(2R,3R,4S)-2-(Aminomethyl)pyrrolidine-3,4-diol derivativesMimicking α-D-mannosidesα-Mannosidase / InhibitionBetter inhibitors than their corresponding stereoisomers. researchgate.net
Nebracetam analoguesEnantiomeric configurationAcetylcholine receptors / NootropicInfluences the formation of stable ligand-receptor complexes. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the key pharmacophoric features of a parent molecule. nih.govu-strasbg.fr These approaches can be applied to the this compound framework to explore new chemical space and optimize drug-like properties.

A bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. For example, the amide bond is a common functional group for which numerous bioisosteres exist. In one study, a 1,2,4-triazole (B32235) was successfully used as a bioisosteric replacement for a key amide group in a series of kinase inhibitors, demonstrating that heterocyclic rings can effectively mimic the hydrogen bonding pattern of an amide. acs.org This principle could be applied to the lactam (cyclic amide) of the pyrrolidinone ring.

Scaffold hopping is a more drastic modification where the central core of a molecule is replaced with a structurally different scaffold that maintains the original spatial arrangement of key functional groups. nih.gov For instance, sp³-rich scaffolds like aza-bicyclo[2.1.1]hexane have been generated from pyrrolidine derivatives to create novel three-dimensional structures for antimalarial drug discovery. nih.gov This approach aims to escape the "flatland" of aromatic-rich compounds, often leading to improved metabolic stability and solubility. nih.govresearchgate.net Another example is the replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane, a saturated bioisostere, which retained bioactivity while improving physicochemical properties. researchgate.net Such strategies could be employed to replace the pyrrolidinone core of this compound with other cyclic or bicyclic systems to generate novel compounds with potentially enhanced therapeutic profiles.

Computational Chemistry and Molecular Modeling of S 4 Aminomethyl Pyrrolidin 2 One

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule such as (S)-4-(aminomethyl)pyrrolidin-2-one is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds.

The structure of this compound features a five-membered pyrrolidinone ring and a flexible aminomethyl side chain. The pyrrolidinone ring is not planar and typically adopts puckered conformations, most commonly envelope or twist forms, to relieve ring strain. The relative energies of these conformers and the energy barriers between them define the molecule's conformational energy landscape. The aminomethyl side chain adds further conformational complexity through the rotation around its single bonds.

While specific studies detailing the complete energy landscape of this compound are not extensively available, the conformational diversity is a recognized factor in how it and its derivatives bind to biological targets. biorxiv.org The ability of the molecule to adopt a specific low-energy conformation is often crucial for fitting into a protein's binding site. Computational methods can map this landscape to identify the most stable conformers and understand the molecule's inherent flexibility.

Quantum Chemical Calculations (e.g., electronic properties, reactivity prediction)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. arabjchem.org These calculations provide fundamental insights into properties that govern how this compound will behave in chemical reactions and interact with other molecules. u-tokyo.ac.jp

Key electronic properties calculated for pyrrolidinone derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

Other calculated properties, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution across the molecule, highlighting electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors). This information is critical for predicting non-covalent interactions with biological macromolecules. For this compound, the carbonyl oxygen and the nitrogen of the amino group are expected to be key sites for interaction.

PropertyDescription & SignificanceReference
E(HOMO) Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. arabjchem.org
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. arabjchem.org
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and stability. arabjchem.org
Dipole Moment (μ) A measure of the overall polarity of the molecule, influencing solubility and intermolecular forces. arabjchem.org
MEP Map Molecular Electrostatic Potential Map; visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding.

Molecular Docking and Dynamics Simulations with Biological Targets

To understand the potential therapeutic action of this compound, computational biologists simulate its interaction with specific proteins that are targets for disease intervention. Molecular docking and molecular dynamics (MD) are the primary techniques used for this purpose.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein's active site. uran.uanuph.edu.uaresearchgate.net Software like Autodock is used to perform these calculations. uran.uauran.ua Studies on derivatives of this compound, such as nebracetam (B40111) analogues, have utilized docking to predict their binding modes within acetylcholine (B1216132) receptors. uran.uanuph.edu.uaresearchgate.net These studies show that the pyrrolidinone scaffold can form stable complexes within the binding sites of these receptors. uran.uanuph.edu.ua

The flexibility of the aminomethyl side chain allows the molecule's key functional groups to be positioned optimally to form interactions, such as hydrogen bonds and van der Waals contacts, with amino acid residues in the protein's binding pocket. researchgate.net For instance, in studies of amino(methyl) pyrrolidine-based inhibitors targeting Factor Xa, the flexibility of the core structure was shown to be crucial for allowing the nitrogen atoms to anchor the ligand within the S1 and S4 binding pockets of the enzyme. researchgate.net

Table 2: Examples of Molecular Docking Studies on Pyrrolidinone Derivatives

Compound ClassBiological TargetKey FindingsReference
4-(aminomethyl)-1-R-benzylpyrrolidin-2-onesMuscarinic Acetylcholine Receptors (mAChR)Molecules formed stable complexes, with binding modes in both orthosteric and allosteric sites, suggesting potential as agonists and modulators. uran.uanuph.edu.uaresearchgate.net
Amino(methyl) pyrrolidine-based sulfonamidesFactor XaThe pyrrolidine (B122466) core makes van der Waals contacts, and its flexibility allows nitrogen atoms to anchor the ligand in the S1 and S4 pockets. researchgate.net
1,2,4-Triazine and Pyrrolidin-2-one derivativesVEGFRActive compounds bind to a narrow hydrophobic pocket in the ATP binding site of the receptor.

Following docking, computational methods are used to estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.govnih.govbiorxiv.org A higher binding affinity (often represented by a lower binding energy value or inhibition constant like Ki or Kd) suggests a more potent compound. nih.gov Scoring functions within docking programs provide a rapid estimation, while more rigorous, computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) or free energy perturbation (FEP) can yield more accurate predictions. nih.govnih.gov These predictions are crucial for ranking a series of potential inhibitors before committing to their chemical synthesis and experimental testing. nih.gov

Accurate prediction of binding affinity remains a significant challenge, especially for flexible ligands and proteins. nih.gov Nevertheless, these computational estimates are invaluable for prioritizing compounds in the early stages of drug discovery. biorxiv.org

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net

In a QSAR study, a set of related compounds, such as derivatives of pyrrolidin-2-one, are analyzed. nih.govresearchgate.net For each compound, a variety of numerical descriptors are calculated. These can be derived from quantum chemical calculations, or they can represent topological, constitutional, or physicochemical properties. A mathematical model is then constructed, typically using statistical methods like multiple linear regression (MLR), to create an equation that relates the descriptors to the observed biological activity (e.g., antiarrhythmic activity). nih.govresearchgate.net

For example, a QSAR study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified that their antiarrhythmic activity was mainly dependent on descriptors such as PCR (atomic charges-related) and JGI4 (a topological descriptor). nih.gov Such a model, once validated, can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govresearchgate.net

Table 3: Example Descriptors Used in QSAR Models of Pyrrolidinone Derivatives

DescriptorTypeDescriptionReference
PCR Charge-basedPrincipal components of atomic charges, reflecting electronic distribution. nih.govresearchgate.net
JGI4 TopologicalMean topological charge index of order 4, reflects molecular shape and branching. nih.gov
Qindex TopologicalKier shape index, related to molecular shape. researchgate.net
Hy PhysicochemicalHydrophilic factor, related to water solubility and interactions. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) that a molecule must possess to be recognized by and bind to a specific biological target. sphinxsai.com

A pharmacophore model can be generated based on the structure of a known potent ligand or from the superimposition of several active molecules. This model then serves as a 3D query in a process called virtual screening. ijbiotech.com Large databases containing millions of chemical compounds are computationally searched to find molecules that match the pharmacophore's features. ijbiotech.comontosight.ai This approach rapidly filters vast chemical libraries to a manageable number of "hits" that are most likely to be active. These hits can then be subjected to more detailed analysis, such as molecular docking, before being selected for experimental validation. ijbiotech.com For example, a pharmacophore model for DPP-4 inhibitors was used to screen databases, leading to the identification of novel potential compounds. researchgate.net

Advanced Analytical Methodologies for S 4 Aminomethyl Pyrrolidin 2 One in Research Matrices

Chromatographic Separations (HPLC, GC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstones for assessing the purity and enantiomeric excess of (S)-4-(Aminomethyl)pyrrolidin-2-one. These methods are crucial during the synthesis and quality control processes to ensure the final compound meets the required specifications.

The development of chiral chromatography methods is paramount for the separation of this compound from its (R)-enantiomer. This separation is critical as the pharmacological activity of chiral compounds often resides in one enantiomer.

A common approach involves the use of chiral stationary phases (CSPs) in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Method development often involves screening various CSPs and optimizing the mobile phase composition, which typically consists of a non-polar organic solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol such as isopropanol (B130326) or ethanol. The choice of the alcohol modifier and its concentration can significantly impact the retention and resolution of the enantiomers.

For instance, a method for the enantiomeric separation of a related compound, brivaracetam (B1667798), which also contains a pyrrolidin-2-one core, utilized a Chiralpak AD-H column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid. Similar principles would be applied to develop a robust method for this compound, with adjustments to the mobile phase to account for the aminomethyl group.

Derivatization of the primary amine group with a chiral or achiral reagent can also facilitate separation on either a chiral or achiral column, respectively. For example, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can produce diastereomers that are separable on a standard reversed-phase C18 column.

Table 1: Example HPLC Parameters for Chiral Separation of Pyrrolidin-2-one Derivatives

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

This table presents a hypothetical HPLC method based on principles for separating similar chiral compounds.

In drug discovery and development, high-throughput screening (HTS) methodologies are essential for analyzing a large number of samples efficiently. For this compound, HTS can be applied to screen for optimal synthesis conditions or to analyze samples from in vitro metabolic stability assays.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS) is a powerful HTS tool. UHPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster separations without sacrificing resolution. A typical HTS method would involve a rapid gradient elution on a C18 column, with a total run time of a few minutes per sample.

Supercritical Fluid Chromatography (SFC) is another HTS-compatible technique that is gaining popularity for chiral separations. SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to very fast and efficient separations.

Mass Spectrometry-Based Quantification in Biological Research Samples

Mass spectrometry (MS) is the preferred method for the quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates due to its high sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. Method development begins with the optimization of the MS parameters for this compound. This is typically done by infusing a standard solution of the compound into the mass spectrometer and optimizing the precursor ion and product ions for selected reaction monitoring (SRM).

The next step is to develop a robust LC method that provides adequate retention and separation from endogenous matrix components. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol, both containing a small amount of formic acid to improve peak shape and ionization efficiency, is commonly used.

Sample preparation is a critical step to remove proteins and other interfering substances. Protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) can be employed. SPE often provides the cleanest extracts and can be automated for high-throughput applications.

A validated LC-MS/MS method for a similar compound, levetiracetam (B1674943), in human plasma utilized a simple protein precipitation step followed by analysis on a C18 column with a tandem mass spectrometer. The method was linear over a wide concentration range and demonstrated good accuracy and precision. A similar approach would be applicable for the quantification of this compound in research samples.

Table 2: Example LC-MS/MS Parameters for Quantification in Plasma

ParameterCondition
LC Column C18 (50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition To be determined for this compound

This table illustrates a typical set of starting conditions for an LC-MS/MS method development.

Isotope dilution mass spectrometry is a highly accurate method for quantification that involves the use of a stable isotope-labeled internal standard (SIL-IS) of the analyte. The SIL-IS, for example, this compound labeled with deuterium (B1214612) (²H) or carbon-13 (¹³C), is chemically identical to the analyte but has a different mass.

The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. Since the SIL-IS and the analyte behave identically during extraction and ionization, any sample loss or matrix effects will affect both equally. The ratio of the MS response of the analyte to the SIL-IS is used for quantification, which corrects for these potential sources of error and leads to highly precise and accurate results. This technique is particularly valuable for validating other analytical methods and for use in definitive pharmacokinetic studies.

Electrochemical Detection Methods for Research Applications

Electrochemical detection (ECD) can be a sensitive and selective alternative to UV or MS detection for compounds that are electrochemically active. The primary amine group of this compound can be oxidized at a suitable electrode potential.

HPLC with ECD can be a powerful combination for the analysis of this compound in specific research applications, such as in microdialysis studies where sample volumes are limited and high sensitivity is required. The method would involve separating the analyte on an HPLC column and then passing it through an electrochemical flow cell where a potential is applied. The current generated by the oxidation of the analyte is proportional to its concentration.

Method development for HPLC-ECD would focus on optimizing the mobile phase pH and electrolyte concentration to ensure efficient oxidation and a stable baseline. The choice of electrode material (e.g., glassy carbon, carbon paste) and the applied potential are also critical parameters that need to be carefully optimized to maximize sensitivity and selectivity.

Development of Biosensors for this compound Detection

Biosensors represent a promising frontier for the rapid, sensitive, and cost-effective detection of chemical compounds. semanticscholar.org While specific biosensors for this compound have not been described in the literature, significant progress has been made in developing biosensors for the broader class of lactams, to which it belongs. acs.orgnih.govacs.org These advancements provide a strong foundation for the future development of sensors tailored to this compound.

A biosensor typically consists of a biological recognition element that interacts specifically with the target analyte, and a transducer that converts this interaction into a measurable signal (e.g., electrical, optical, or thermal). semanticscholar.orgresearchgate.net

Transcription Factor-Based Biosensors: Researchers have successfully engineered transcription factor-based biosensors that respond to various lactams. acs.orgacs.org For example, a biosensor based on the ChnR/Pb transcription factor-promoter pair was developed to detect ε-caprolactam, δ-valerolactam, and butyrolactam in a dose-dependent manner. acs.org Another highly sensitive biosensor for valerolactam and caprolactam was developed from Pseudomonas putida, which was over 1000 times more sensitive than previously reported sensors. acs.org The principle involves the lactam binding to the transcription factor, which then regulates the expression of a reporter gene (e.g., for a fluorescent protein), leading to a quantifiable signal. Such a system could potentially be adapted through rational protein engineering to recognize the specific structure of this compound.

Whole-Cell Biosensors: Whole-cell biosensors utilize genetically modified microorganisms that produce a detectable signal in the presence of the target analyte. nih.gov These have been developed for detecting β-lactam antibiotics by incorporating regulatory systems like the AmpR–AmpC circuit. nih.gov When the β-lactam is present, it triggers a signaling cascade that activates a reporter gene. This approach offers high sensitivity, with one sensor detecting carbapenems at concentrations as low as 8 pg/mL. nih.gov A similar strategy could be envisioned for this compound, by identifying or engineering a microbial regulatory system that responds to its presence.

Optical and Electrochemical Biosensors: Other transduction methods are also prevalent. Optical biosensors, such as those based on fluorescence or fiber optics, detect changes in light properties upon analyte binding. bohrium.commdpi.com Electrochemical biosensors measure changes in electrical properties (current, potential) resulting from an enzymatic reaction or binding event. wjarr.com For instance, an all-fiber optic system using β-lactamase immobilized on the fiber surface was developed to detect β-lactam antibiotics by measuring changes in the refractive index. bohrium.com An enzyme specific for the hydrolysis of this compound could be integrated into such a system for its specific detection.

The table below outlines the types of biosensors developed for related lactam compounds, highlighting their potential applicability for detecting this compound.

Biosensor TypeBiological ElementTransduction MethodTarget AnalytesPrinciple of OperationPotential for this compoundCitations
Transcription Factor-Based ChnR/Pb transcription factorFluorescenceε-caprolactam, δ-valerolactam, butyrolactamLactam binding to the transcription factor induces expression of a reporter gene.High; the transcription factor could be engineered for specificity. acs.org
Whole-Cell Biosensor E. coli with AmpR–AmpC systemFluorescencePenicillins, Cephalosporins, Carbapenemsβ-lactam triggers the AmpR regulator, leading to reporter gene expression.Moderate; requires identification of a suitable regulatory system. nih.gov
Optical (Fiber Optic) β-lactamase enzymeRefractive Index Changeβ-lactam antibiotics (e.g., Amoxicillin)Enzymatic hydrolysis of the lactam changes the local refractive index on the fiber surface.High; dependent on finding an enzyme that specifically hydrolyzes the target. bohrium.com
Competition-Based Fluorescent Penicillin-Binding Protein (PBP2x*)Fluorescenceβ-lactam antibioticsCompetition between a fluorescent β-lactam analog and the target analyte for binding to the protein.High; requires a specific binding protein and a fluorescently labeled analog. mdpi.com

Applications of S 4 Aminomethyl Pyrrolidin 2 One in Advanced Chemical and Biological Research

Chiral Building Block in Asymmetric Synthesis

The inherent chirality and functional groups of (S)-4-(aminomethyl)pyrrolidin-2-one make it a valuable chiral building block in asymmetric synthesis. sigmaaldrich.comnih.gov This field of chemistry is dedicated to the selective synthesis of a single enantiomer of a chiral molecule, which is crucial in pharmacology as different enantiomers can have vastly different biological activities.

Synthesis of Complex Bioactive Molecules

The pyrrolidine (B122466) ring is a common motif in a wide array of biologically active natural products and synthetic compounds. researchgate.netnih.gov this compound serves as a key precursor for the construction of more complex bioactive molecules. Its structure allows for the introduction of various substituents, enabling the creation of diverse molecular libraries for biological screening. rsc.org For instance, the aminomethyl group can be readily modified to introduce different functionalities, leading to the synthesis of novel compounds with potential therapeutic applications.

Ligands for Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, a powerful tool for producing enantiomerically pure compounds. diva-portal.org The chiral structure of this compound makes it an attractive candidate for the synthesis of new ligands for metal-catalyzed asymmetric reactions. diva-portal.orgacs.org These ligands can coordinate with a metal center to create a chiral environment, which in turn directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The ability to fine-tune the steric and electronic properties of the ligand by modifying the pyrrolidone scaffold is a key advantage in optimizing catalytic activity and enantioselectivity. diva-portal.org

Scaffold for Drug Discovery and Development Research

The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, frequently appearing in drugs with diverse biological activities. researchgate.netnuph.edu.ua this compound provides a versatile framework for the design and synthesis of new drug candidates. researchgate.netresearchgate.netnih.govnih.gov

Design of Novel Scaffolds for Neuroactive Compounds

The five-membered pyrrolidine ring is a well-established scaffold for psychoactive nootropic agents, such as those in the racetam family. nuph.edu.ua Research has focused on modifying the this compound structure to develop new neuroactive compounds. For example, derivatives of this compound are being investigated for their potential to improve learning and memory. nuph.edu.uaresearchgate.neturan.ua Molecular docking studies have been employed to predict the interaction of these novel compounds with neuronal receptors, guiding the design of more potent and selective agents. researchgate.neturan.ua

Fragment-Based Drug Discovery (FBDD) Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. researchgate.netnih.gov This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target. This compound and its derivatives, with their desirable physicochemical properties, are well-suited for inclusion in fragment libraries. dtu.dkwhiterose.ac.uk Once a fragment hit is identified, it can be optimized and grown into a more potent, drug-like molecule. The pyrrolidinone core provides a solid foundation for this optimization process, allowing for systematic modifications to improve binding affinity and selectivity. nih.gov

Probes for Biological System Interrogation

Chemical probes are essential tools for studying the function of proteins and other biological macromolecules in their native environment. google.com These small molecules can be designed to interact with specific targets, allowing researchers to investigate their roles in cellular processes. The versatile scaffold of this compound can be functionalized to create such probes. For instance, by attaching reporter groups like fluorophores or affinity tags, researchers can visualize the localization of a target protein within a cell or isolate it for further study. google.comnih.gov The development of probes derived from this scaffold holds promise for advancing our understanding of complex biological systems.

Fluorescent or Isotopic Labeling for Target Identification

The primary amino group of this compound serves as a convenient attachment point for various reporter tags, including fluorescent dyes and isotopic labels. This functional handle allows for the straightforward incorporation of the pyrrolidinone core into larger molecules designed for target identification and visualization in biological systems.

While direct examples of fluorescently labeled this compound for target identification are not extensively documented in publicly available literature, the principles of such applications can be inferred from studies on similar structures. For instance, other functionalized pyrrolidine derivatives have been successfully conjugated to fluorescent moieties like nitrobenzo[c]oxadiazole (NBD). The process typically involves the reaction of the amine with an amine-reactive derivative of the fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

The resulting fluorescently tagged molecules can be used as probes to study the localization, trafficking, and interactions of their binding partners within cells. The choice of fluorophore can be tailored for specific applications, with a wide array of dyes available that span the visible spectrum and beyond.

Fluorophore Class Excitation (nm) Emission (nm) Common Amine-Reactive Form
Coumarins~350-400~440-490Succinimidyl ester (SE)
Fluoresceins~494~521Isothiocyanate (FITC)
Rhodamines~550~570Isothiocyanate (TRITC)
Cyanines~650-750~670-770N-hydroxysuccinimide (NHS) ester

This table provides examples of common fluorophore classes that could be conjugated to this compound via its primary amine.

Isotopic labeling, another crucial technique for target identification, can also be facilitated by the this compound scaffold. The incorporation of stable isotopes such as ²H, ¹³C, or ¹⁵N during the synthesis of the molecule or its derivatives allows for their detection and quantification by mass spectrometry. This approach is particularly powerful in quantitative proteomics and metabolomics studies to identify and quantify binding partners in complex biological samples.

Chemical Biology Tools

The utility of this compound extends to its role as a versatile scaffold for the construction of various chemical biology tools. Its constrained cyclic structure can be used to mimic peptide turns or to position functional groups in a specific three-dimensional orientation, which is critical for molecular recognition.

As a chiral building block, it is valuable in the synthesis of probes designed to interact with stereospecific biological targets such as enzymes and receptors. The aminomethyl side chain can be further elaborated to introduce photo-crosslinkers, affinity tags (like biotin), or other functionalities to create multifunctional chemical probes for activity-based protein profiling (ABPP) or target deconvolution studies.

While specific examples detailing the use of this compound as a standalone chemical biology tool are emerging, the broader class of pyrrolidine-based compounds has seen extensive use. For example, pyrrolidine nucleic acids (PNAs) have been developed as DNA analogues for various applications in genetics and molecular biology.

Role in Peptide Chemistry and Peptidomimetics

One of the most significant applications of this compound is in the field of peptide chemistry and the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation, better oral bioavailability, and improved receptor selectivity.

The rigid pyrrolidinone ring of this compound can act as a conformational constraint when incorporated into a peptide backbone. This can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its target. The 4-aminomethyl substituent can mimic the side chain of natural amino acids, such as lysine (B10760008) or ornithine, or serve as an anchor point for further chemical modifications.

Recent research has highlighted the use of related 4-aminoproline scaffolds in the development of potent and selective ligands for various biological targets. For instance, cyclopeptidomimetics based on a 4-aminoproline core have been designed as modulators of α4β1 integrin, a key target in inflammatory diseases. In these designs, the aminoproline unit serves to correctly orient the pharmacophoric groups for optimal interaction with the receptor.

The synthesis of such peptidomimetics often involves standard solid-phase peptide synthesis (SPPS) techniques, where the this compound unit, appropriately protected, is incorporated as a building block into the growing peptide chain. The primary amine of the aminomethyl group can be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the ring nitrogen can be protected with an acid-labile tert-butoxycarbonyl (Boc) group, allowing for selective deprotection and elaboration at either position.

Future Research Directions and Emerging Paradigms for S 4 Aminomethyl Pyrrolidin 2 One Research

The pyrrolidine (B122466) ring is a foundational scaffold in medicinal chemistry, valued for its stereochemical possibilities and its presence in numerous biologically active compounds. mdpi.comnih.gov Specifically, the derivative (S)-4-(aminomethyl)pyrrolidin-2-one and its analogues represent a promising area for future investigation. The evolution of research in this field is poised to integrate cutting-edge technologies and explore novel biological applications, moving beyond established domains.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the functional groups and stereochemistry of (S)-4-(Aminomethyl)pyrrolidin-2-one?

  • Methodology :

  • FT-IR : Identify amine (-NH₂) and amide (C=O) stretches (e.g., ~1650–1700 cm⁻¹ for lactam C=O) .
  • NMR : Use ¹H and ¹³C NMR to confirm the pyrrolidin-2-one ring structure and chiral center. For example, the α-proton to the carbonyl group typically resonates at δ 3.5–4.0 ppm .
  • Chiral HPLC/CE : Validate enantiomeric purity using a chiral stationary phase (e.g., cellulose-based columns) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., Rhodium with BINAP ligands) to enhance enantioselectivity during cyclization .
  • Reaction Monitoring : Use TLC or LC-MS to track intermediate formation (e.g., aminomethylation of pyrrolidinone precursors) .
  • Purification : Employ recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to remove unreacted starting materials .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
  • First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodology :

  • XRPD Analysis : Compare experimental XRPD patterns (e.g., peak positions at 2θ = 12.5°, 18.7°) with literature data to identify polymorphic forms .
  • Single-Crystal XRD : Determine absolute configuration and hydrogen-bonding networks to validate structural assignments .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can chiral resolution challenges be addressed during large-scale synthesis of this compound?

  • Methodology :

  • Dynamic Kinetic Resolution (DKR) : Employ enzymes (e.g., lipases) with racemization catalysts to convert undesired (R)-enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (S)-form .

Q. What analytical approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours .
  • Stability-Indicating HPLC : Develop a gradient method with UV detection (e.g., 210 nm) to separate degradation products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the catalytic efficiency of aminomethylation reactions for this compound?

  • Methodology :

  • Replicate Conditions : Reproduce experiments using identical reagents (e.g., Pd/C vs. Raney Ni catalysts) and solvent systems (e.g., ethanol vs. THF) .
  • Kinetic Profiling : Compare reaction rates (e.g., via in situ IR) to identify rate-limiting steps influenced by steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.